|
REACTION_CXSMILES
|
Cl.Cl.[NH2:3][C:4]1[S:5][C:6]([S:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[CH:7][N:8]=1.ClC1C=CC=C(C(OO)=[O:24])C=1>C(Cl)(Cl)Cl>[NH2:3][C:4]1[S:5][C:6]([S:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[O:24])=[CH:7][N:8]=1 |f:0.1.2|
|
|
Name
|
2-amino-5-(2-pyridylthio)thiazole dihydrochloride
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.NC=1SC(=CN1)SC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 5° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed with aqueous sodium bicarbonate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solvent was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give solid
|
|
Type
|
WASH
|
|
Details
|
eluted with a mixture of chloroform and methanol (10:1)
|
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the objective compound
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1SC(=CN1)S(=O)C1=NC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.4 g | |
| YIELD: PERCENTYIELD | 78.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 106.5% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |